molecular formula C29H36N2O5 B11138286 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138286
M. Wt: 492.6 g/mol
InChI Key: OQMIVSKGJCAITR-RFBIWTDZSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(3-methylbutoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(3-methylbutoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzofuran and phenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(3-methylbutoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the benzofuran and phenyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and benzofuran-containing molecules. Compared to these compounds, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(3-methylbutoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and potential applications. Some similar compounds include:

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methylbenzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

This detailed article provides a comprehensive overview of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(3-methylbutoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-18(2)11-14-35-23-8-6-7-20(17-23)26-25(28(33)29(34)31(26)13-12-30(4)5)27(32)21-9-10-24-22(16-21)15-19(3)36-24/h6-10,16-19,26,32H,11-15H2,1-5H3/b27-25-

InChI Key

OQMIVSKGJCAITR-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)OCCC(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)OCCC(C)C)O

Origin of Product

United States

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